Cas no 2227198-92-5 ((2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide)

(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide is a chiral small-molecule compound featuring a quinolyl-substituted cyclohexyl scaffold and a propanamide linkage. The stereospecific (2S) configuration and cis-cyclohexyl conformation contribute to its structural rigidity, potentially enhancing target binding selectivity. The 6-fluoroquinoline moiety may confer improved pharmacokinetic properties, such as metabolic stability and membrane permeability, while the 4-chlorophenyl group could influence receptor affinity. This compound’s well-defined stereochemistry and functionalized heterocyclic core make it a promising candidate for medicinal chemistry research, particularly in the development of enzyme or receptor modulators. Its synthetic accessibility and modular structure further support derivatization for structure-activity relationship studies.
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide structure
2227198-92-5 structure
Product Name:(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
CAS No:2227198-92-5
MF:C24H24ClFN2O
MW:410.911568641663
MDL:MFCD31696144
CID:4711433
PubChem ID:135393338
Update Time:2025-10-28

(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
    • (S)-N-(4-Chlorophenyl)-2-((1s,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide
    • (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
    • 2227198-92-5
    • AS-84636
    • SCHEMBL20620606
    • MFCD31696144
    • (2S)-N-(4-chlorophenyl)-2-[(1s,4R)-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
    • Cyclohexaneacetamide, N-(4-chlorophenyl)-4-(6-fluoro-4-quinolinyl)-I+/--methyl-, cis-(I+/-S)-
    • CHEMBL4855340
    • (2S)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
    • BDBM50578625
    • P18014
    • DTXSID701125511
    • SCHEMBL20620607
    • SCHEMBL21354158
    • CS-0183868
    • MDL: MFCD31696144
    • Inchi: 1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m0/s1
    • InChI Key: KRTIYQIPSAGSBP-GTPINHCMSA-N
    • SMILES: ClC1C=CC(=CC=1)NC([C@@H](C)C1CCC(C2C=CN=C3C=CC(=CC=23)F)CC1)=O

Computed Properties

  • Exact Mass: 410.1561192 g/mol
  • Monoisotopic Mass: 410.1561192 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 410.9
  • XLogP3: 6.5
  • Topological Polar Surface Area: 42

(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB534711-100 mg
(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide; .
2227198-92-5
100mg
€455.30 2023-06-14
Key Organics Ltd
AS-84636-0.25g
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 >97%
0.25g
£556.00 2025-02-08
eNovation Chemicals LLC
D635298-100mg
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
100mg
$325 2024-05-23
eNovation Chemicals LLC
D635298-250MG
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
250mg
$520 2024-05-23
eNovation Chemicals LLC
D635298-500MG
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
500mg
$870 2024-05-23
eNovation Chemicals LLC
D635298-1G
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
1g
$1310 2024-05-23
eNovation Chemicals LLC
D635298-5G
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
5g
$3930 2024-05-23
Key Organics Ltd
AS-84636-100MG
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 >97%
100mg
£299.44 2025-02-08
Key Organics Ltd
AS-84636-250MG
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 >97%
0.25g
£687.00 2023-06-14
Advanced ChemBlocks
P50100-5MG
(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
2227198-92-5 97%
5MG
$80 2023-07-10

(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2227198-92-5)(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
Order Number:A1080281
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):3045.0
Email:sales@amadischem.com

Additional information on (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide

Comprehensive Overview of (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide (CAS No. 2227198-92-5)

The compound (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide (CAS No. 2227198-92-5) is a chiral small molecule with a unique structural framework, combining a quinoline core, a cyclohexyl moiety, and a propanamide side chain. Its stereospecific configuration at the 2S position and the cis-4 substitution on the cyclohexyl ring contribute to its potential biological activity. Researchers have shown growing interest in this compound due to its structural similarity to known kinase inhibitors and GPCR modulators, making it a candidate for drug discovery programs targeting inflammatory diseases and oncology.

Recent studies highlight the role of fluoroquinoline derivatives in modulating cell signaling pathways, particularly those involving JAK-STAT or PI3K/AKT/mTOR. The presence of the 6-fluoro group on the quinoline ring enhances metabolic stability and membrane permeability, addressing a common challenge in bioavailability optimization. Meanwhile, the 4-chlorophenyl fragment may influence target binding affinity, as seen in analogous aryl amide pharmacophores. These features align with current trends in fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the cis-cyclohexyl conformation introduces steric constraints that can be leveraged for selective target engagement. Computational modeling suggests the compound’s potential interaction with protein-protein interaction (PPI) interfaces, a hot topic in drug discovery forums. Its logP and polar surface area (PSA) values, estimated via in silico tools, indicate balanced lipophilicity for CNS penetration—a key consideration for neurodegenerative disease research.

Industry discussions often link such compounds to personalized medicine, given their potential to address genetically defined patient subgroups. The chiral purity of the 2S enantiomer is critical, as impurities may affect off-target toxicity—a frequent query in pharmacokinetic (PK) analyses. Analytical methods like HPLC and chiral SFC are recommended for quality control, reflecting best practices in ICH guidelines.

Environmental and regulatory aspects are also noteworthy. The fluoro and chloro substituents require evaluation under green chemistry principles to minimize persistent organic pollutant (POP) risks. Alternative synthetic routes using catalysis or biocatalysis are being explored, resonating with sustainability trends in pharmaceutical manufacturing.

In summary, (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide represents a multifaceted tool for medicinal chemistry, bridging computational design, translational research, and industrial applications. Its development parallels advancements in cryo-EM for target validation and AI-driven hit optimization, positioning it as a compound of interest for next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2227198-92-5)(2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
A1080281
Purity:99%
Quantity:5g
Price ($):3045.0
Email